Cinoxacin

Übersicht

Beschreibung

Cinoxacin is a synthetic antibacterial agent used to prevent and treat infections of the urinary tract . It is closely related structurally to nalidixic acid . It is active against many gram-negative aerobic bacteria, particularly strains of the Enterobacteriaceae family .

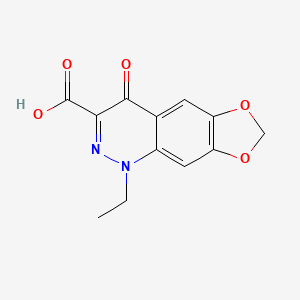

Molecular Structure Analysis

This compound has a molecular formula of C12H10N2O5 and a molecular weight of 262.2182 . It is chemically known as 1-ethyl-6,7-methylenedioxy-4 (1H)-oxocinnoline-3-carboxylic acid .Chemical Reactions Analysis

This compound interferes with DNA replication by inhibiting DNA gyrase and topoisomerase IV (topo IV) through tight DNA binding . The mechanism of action of this compound is comparable to nalidixic acid .Physical And Chemical Properties Analysis

This compound is a solid substance that is white to off-white in color . It has a melting point of 210°C and a boiling point of 517.2°C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Antibakterielles Mittel bei Harnwegsinfektionen (HWI)

Cinoxacin ist vor allem für seine Wirksamkeit als antibakterielles Mittel gegen gramnegative aerobe Bakterien bekannt, insbesondere Stämme aus der Familie der Enterobacteriaceae. Es wird zur Behandlung von HWI eingesetzt, da es die bakterielle DNA-Synthese hemmen und im gesamten pH-Bereich des Urins bakterizid wirken kann .

Prostatagewebekonzentration zur Behandlung von Prostatitis

Forschungen zeigen, dass this compound in Prostatagewebe potenziell nützliche Konzentrationen erreicht, was für die Behandlung von Prostatitis von Bedeutung ist. Es erreicht 30 bis 60 % der entsprechenden Serumkonzentrationen, was es zu einer praktikablen Option für diese Erkrankung macht .

Penetration von Nierengewebe bei Niereninfektionen

This compound zeigte in Nierengewebe variable, aber in der Regel höhere Konzentrationen als im Serum. Diese Eigenschaft ist vorteilhaft für die Behandlung von Niereninfektionen, da das Medikament effektiv in das betroffene Gebiet eindringen kann .

Blasengewebekonzentration für die Behandlung von Blasenentzündungen

Das Medikament konzentriert sich auch gut im Blasengewebe und erreicht 45 bis 81 % der Serumkonzentrationen. Dies macht this compound zu einem guten Kandidaten für die Behandlung von Blasenentzündungen, einer Art von Harnwegsinfektion, die die Blase betrifft .

Proteineinbindungseigenschaften für die Pharmakokinetik

This compound hat eine Proteineinbindungsrate von etwa 63 % im menschlichen Serum. Dieses Merkmal ist wichtig, um die Pharmakokinetik des Medikaments und sein Verhalten im menschlichen Körper zu verstehen .

Analyse des breiten antibakteriellen Spektrums

Das breite antibakterielle Spektrum von this compound, insbesondere gegen gramnegative Bakterien, die am häufigsten aus den Harnwegen isoliert werden, macht es zu einem Forschungsobjekt, das sich mit neuen oder verbesserten antibakteriellen Wirkstoffen befasst .

Wirkmechanismus

Target of Action

Cinoxacin primarily targets the DNA gyrase subunit A . This enzyme is essential for the separation of replicated DNA, thereby playing a crucial role in bacterial cell division .

Mode of Action

this compound binds strongly, but reversibly, to DNA, interfering with the synthesis of RNA and, consequently, with protein synthesis . It also inhibits DNA gyrase, an enzyme necessary for proper replicated DNA separation . By inhibiting this enzyme, DNA replication and cell division are inhibited .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA replication pathway in bacteria . By binding to DNA and inhibiting DNA gyrase, this compound disrupts the normal replication process, leading to the cessation of cell division .

Pharmacokinetics

this compound is rapidly absorbed after oral administration . It has a protein binding of 60 to 80% . This compound is metabolized in the liver, with approximately 30-40% metabolized to inactive metabolites . The serum half-life of this compound in patients with normal renal function is approximately 2.7 hours but increases to approximately 8.5 hours in patients with creatinine clearance less than 30 ml/min .

Result of Action

The result of this compound’s action is the inhibition of bacterial DNA synthesis, making it bactericidal . It is active against many gram-negative aerobic bacteria, particularly strains of the Enterobacteriaceae family . This leads to the effective treatment of initial and recurrent urinary tract infections caused by these susceptible microorganisms .

Action Environment

this compound is active over the entire urinary pH range , indicating that its action, efficacy, and stability are influenced by the pH of the environment. The drug’s activity against gram-negative aerobic bacteria, particularly strains of the Enterobacteriaceae family, suggests that it is particularly effective in environments where these bacteria are prevalent .

Safety and Hazards

Cinoxacin is toxic and has been shown to cause moderate to severe irritation to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of accidental ingestion or contact, immediate medical attention is required .

Relevant Papers A systematic review and meta-analysis of randomized controlled trials published up to October 13, 2020, evaluated patients aged ≥12 years with either ≥2 episodes of lower urinary tract infection (UTI) within 6 months or ≥3 in the past year . The study found that the risk for developing UTI was 85% lower with prophylaxis in comparison with placebo . Another paper reviewed the pharmacological properties and therapeutic efficacy of this compound in the treatment of urinary tract infections . It concluded that this compound is an effective alternative for treating urinary tract infections due to common Gram-negative pathogens .

Biochemische Analyse

Biochemical Properties

Cinoxacin interacts with bacterial DNA, binding strongly but reversibly, thereby interfering with the synthesis of RNA and consequently, with protein synthesis . It also appears to inhibit DNA gyrase, an enzyme necessary for proper replicated DNA separation . By inhibiting this enzyme, this compound disrupts DNA replication and cell division .

Cellular Effects

This compound exerts its effects on various types of cells, particularly those of gram-negative aerobic bacteria. It inhibits bacterial DNA synthesis, making it bactericidal, and is active over the entire urinary pH range . This inhibition of DNA synthesis disrupts normal cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound’s mechanism of action involves binding to DNA and inhibiting DNA gyrase . This enzyme is crucial for separating replicated DNA, and its inhibition by this compound prevents DNA replication and cell division .

Temporal Effects in Laboratory Settings

Its total absorption is not affected by concurrent food intake, although the rate of absorption may be delayed .

Dosage Effects in Animal Models

The oral, subcutaneous, and intravenous LD50 in rats are 3610 mg/kg, 1380 mg/kg, and 860 mg/kg, respectively. In mice, these values are 2330 mg/kg, 900 mg/kg, and 850 mg/kg, respectively . This indicates that the effects of this compound can vary with different dosages in animal models.

Metabolic Pathways

This compound is metabolized in the liver, with approximately 30-40% metabolized to inactive metabolites . It is primarily excreted in the urine, with 60% of a dose appearing in the urine in unchanged form .

Transport and Distribution

This compound is rapidly absorbed after oral administration and is about 63% bound to protein in human serum . Its volume of distribution in healthy subjects or in patients with renal dysfunction is about 0.25 L/kg . It concentrates in renal and prostatic tissues .

Eigenschaften

IUPAC Name |

1-ethyl-4-oxo-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O5/c1-2-14-7-4-9-8(18-5-19-9)3-6(7)11(15)10(13-14)12(16)17/h3-4H,2,5H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDUWPHTZYNWKRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC3=C(C=C2C(=O)C(=N1)C(=O)O)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022822 | |

| Record name | Cinoxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cinoxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014965 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

36.7 [ug/mL] (The mean of the results at pH 7.4), 9.61e-01 g/L | |

| Record name | SID56422419 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Cinoxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014965 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Evidence exists that cinoxacin binds strongly, but reversibly, to DNA, interfering with synthesis of RNA and, consequently, with protein synthesis. It appears to also inhibit DNA gyrase. This enzyme is necessary for proper replicated DNA separation. By inhibiting this enzyme, DNA replication and cell division is inhibited. | |

| Record name | Cinoxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00827 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

28657-80-9 | |

| Record name | Cinoxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28657-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinoxacin [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028657809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinoxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00827 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | cinoxacin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756695 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cinoxacin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=304467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cinoxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinoxacin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LMK22VUH23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cinoxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014965 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

261-262, 261 °C | |

| Record name | Cinoxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00827 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cinoxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014965 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-chlorophenyl)sulfonyl]-1-cyclohexyl-2-imino-1,2-dihydro-5H-dipyrido[1,2-a:2',3'-d]pyrimidin-5-one](/img/structure/B1668989.png)

![4-[4-(3-Hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1,4-dihydropyrrolo[3,4-d]pyrazol-5-yl]benzoic acid](/img/structure/B1668990.png)

![4-[({[3-(2-methoxyphenyl)acryloyl]amino}carbothioyl)amino]-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B1668992.png)

![Benzenamine, 4-[(2-fluorophenyl)sulfonyl]-](/img/structure/B1668995.png)

![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(2-(3-hydroxypropylamino)-5,6-dimethyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B1668999.png)

![N-(4-acetylphenyl)-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B1669000.png)

![2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-6,8-dimethyl-4H-chromen-4-one](/img/structure/B1669001.png)